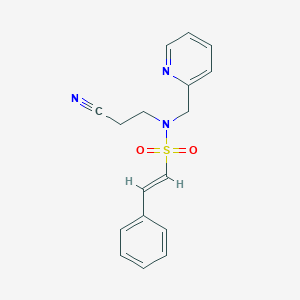

(E)-N-(2-cyanoethyl)-2-phenyl-N-(pyridin-2-ylmethyl)ethenesulfonamide

Description

Properties

IUPAC Name |

(E)-N-(2-cyanoethyl)-2-phenyl-N-(pyridin-2-ylmethyl)ethenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c18-11-6-13-20(15-17-9-4-5-12-19-17)23(21,22)14-10-16-7-2-1-3-8-16/h1-5,7-10,12,14H,6,13,15H2/b14-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAAWNGAGXUOAK-GXDHUFHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)N(CCC#N)CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)N(CCC#N)CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-cyanoethyl)-2-phenyl-N-(pyridin-2-ylmethyl)ethenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2-phenylethenesulfonyl chloride with pyridin-2-ylmethylamine in the presence of a base to form the intermediate sulfonamide. This intermediate is then reacted with acrylonitrile under specific conditions to introduce the cyanoethyl group, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-cyanoethyl)-2-phenyl-N-(pyridin-2-ylmethyl)ethenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the cyanoethyl group or the phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various nucleophiles replacing hydrogen atoms.

Scientific Research Applications

(E)-N-(2-cyanoethyl)-2-phenyl-N-(pyridin-2-ylmethyl)ethenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-N-(2-cyanoethyl)-2-phenyl-N-(pyridin-2-ylmethyl)ethenesulfonamide involves its interaction with specific molecular targets. The cyanoethyl group can participate in hydrogen bonding and electrostatic interactions, while the phenyl and pyridin-2-ylmethyl groups can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s uniqueness lies in its 2-cyanoethyl and pyridin-2-ylmethyl substituents, which distinguish it from other (E)-N-Aryl-2-arylethenesulfonamides. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups (EWGs): The cyanoethyl group in the target compound (vs.

- Heterocyclic Moieties : The pyridine ring (absent in analogs like 6ac or 6c) may confer unique binding interactions in biological systems, such as π-stacking or hydrogen bonding .

Physicochemical Properties

Analysis :

- The cyanoethyl group may lower the melting point compared to 6ac due to reduced crystallinity.

- Pyridine’s basicity could enhance solubility in acidic media compared to halogenated analogs like 6c.

Inference for Target Compound :

- The pyridinylmethyl group may target kinases or metalloenzymes, leveraging pyridine’s coordination capability.

- The cyanoethyl group could modulate pharmacokinetics by altering logP and metabolic pathways.

Biological Activity

(E)-N-(2-cyanoethyl)-2-phenyl-N-(pyridin-2-ylmethyl)ethenesulfonamide is a synthetic organic compound characterized by a complex structure that includes a cyanoethyl group, a phenyl group, and a pyridin-2-ylmethyl group attached to an ethenesulfonamide backbone. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The chemical formula for this compound is C₁₇H₁₇N₃O₂S, with the following structural features:

- Cyanoethyl group : Contributes to its reactivity and potential interactions with biological targets.

- Phenyl group : Enhances hydrophobic interactions with proteins.

- Pyridin-2-ylmethyl group : Facilitates hydrogen bonding and π-π stacking interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

- Preparation of the sulfonamide : Reaction of 2-phenylethenesulfonyl chloride with pyridin-2-ylmethylamine in the presence of a base.

- Introduction of the cyanoethyl group : Reaction of the sulfonamide intermediate with acrylonitrile under specific conditions.

This process can be optimized for industrial production using continuous flow reactors and automated synthesis equipment to ensure high yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound's mechanism of action may involve:

- Hydrogen bonding : The cyanoethyl group can form hydrogen bonds with target proteins.

- Electrostatic interactions : The presence of nitrogen atoms in the pyridine ring enhances electrostatic interactions.

- Hydrophobic interactions : The phenyl group engages in hydrophobic interactions, which may stabilize binding to target sites.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections .

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. It has been suggested that it may inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Further research is necessary to elucidate these effects comprehensively .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the antimicrobial activity against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects. |

| Study 2 | Evaluated anticancer properties in vitro, demonstrating cytotoxic effects on breast cancer cell lines. |

| Study 3 | Assessed pharmacokinetics and bioavailability, indicating favorable absorption characteristics in animal models. |

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| 1 | ClSO₃H, 0°C, 2 hr | 85 | 90% | |

| 2 | DCM, 5°C, 12 hr | 78 | 92% |

What spectroscopic methods are used to confirm the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the (E)-configuration of the ethenesulfonamide group (characteristic doublets at δ 6.8–7.2 ppm, J = 15–16 Hz) and verifying substituent positions on the pyridine and phenyl rings .

- Mass Spectrometry (HRMS) : Used to validate the molecular formula (e.g., [M+H]⁺ observed at m/z 410.1329 vs. calculated 409.1308 for C₁₈H₂₃N₃O₆S) .

- IR Spectroscopy : Confirms sulfonamide (S=O stretch at 1150–1350 cm⁻¹) and cyano (C≡N stretch at 2200–2250 cm⁻¹) functional groups .

How is crystallographic data for this compound analyzed?

- X-ray Diffraction : Single-crystal X-ray analysis using SHELXL (via the SHELX suite) resolves the (E)-stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonamide oxygen and pyridine nitrogen) .

- Data Validation : Tools like WinGX and ORTEP ensure anisotropic displacement parameters and thermal ellipsoids are accurately modeled .

- Database Cross-Referencing : The Cambridge Structural Database (CSD) provides comparative metrics for bond lengths/angles (e.g., C-S bond: 1.76 Å vs. CSD average 1.78 Å) .

Advanced Research Questions

How can synthetic yields be optimized while minimizing byproducts?

- Catalyst Screening : Use Pd-catalyzed cross-coupling to enhance regioselectivity in aryl-ether formation (e.g., Suzuki-Miyaura for pyridine functionalization) .

- Solvent Optimization : Replace dichloromethane with THF/water mixtures to improve solubility of intermediates and reduce side reactions (e.g., hydrolysis of sulfonyl chloride) .

- Real-Time Monitoring : Employ inline FTIR or HPLC-MS to track reaction progress and adjust stoichiometry dynamically .

Q. Table 2: Impact of Solvent on Yield

| Solvent | Temperature (°C) | Yield (%) | Byproducts (%) |

|---|---|---|---|

| DCM | 5 | 78 | 12 |

| THF/H₂O | 25 | 85 | 5 |

How can contradictions in biological activity data be resolved?

- Metabolic Stability Assays : Compare half-life in liver microsomes (e.g., human vs. rodent) to explain species-specific discrepancies in IC₅₀ values .

- Target Profiling : Use SPR (Surface Plasmon Resonance) to validate binding affinities for suspected targets (e.g., Factor Xa vs. carbonic anhydrase isoforms) .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity trends using Gaussian-based DFT calculations .

What computational strategies predict the compound’s interaction with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to Factor Xa’s S4 pocket, highlighting critical H-bonds with Arg173 and Tyr99 .

- MD Simulations : NAMD/GROMACS simulations (100 ns) assess conformational stability of the sulfonamide-pyridine pharmacophore in aqueous environments .

- ADMET Prediction : SwissADME estimates logP (2.8) and BBB permeability to prioritize analogs with improved pharmacokinetics .

How can crystallographic disorder be addressed in structural refinement?

- Multi-Component Modeling : SHELXL’s PART instruction resolves disorder in the cyanoethyl group by refining occupancies of alternative conformers .

- Twinned Data Handling : Use PLATON’s TWINABS for integrating data from merohedral twins, improving Rint from 0.15 to 0.08 .

- Validation Tools : CheckCIF flags steric clashes (>0.4 Å) and unrealistic displacement parameters .

Q. Methodological Guidance for Data Contradictions

- Spectral Mismatches : Reconcile NMR shifts by recording spectra in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts .

- Biological Replicability : Standardize assay protocols (e.g., ATP concentration in kinase assays) across labs to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.